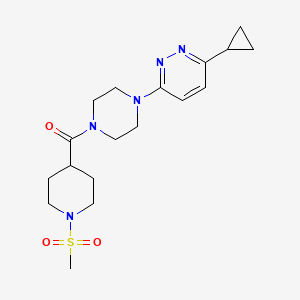
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C18H27N5O3S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperazine and a pyridazine ring, along with a methylsulfonyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Ring: Synthesized through cyclization reactions involving hydrazine derivatives.
- Piperazine Introduction: Achieved via nucleophilic substitution reactions.
- Methylsulfonyl Group Attachment: This can be accomplished through sulfonation reactions or direct coupling methods.
Pharmacological Properties
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial , anti-inflammatory , and antitumor agent.
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Antitumor Activity: In vitro assays have revealed that it may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer drug .
The exact mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cell proliferation. For example, it may modulate the activity of cyclooxygenase enzymes or affect signaling pathways related to tumor growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis was conducted with similar derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine | Structure | Moderate antibacterial activity |
| 6-(4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl)pyridazine | Structure | Anti-inflammatory properties |
| 3-Cyclopropylpyridazine | Structure | Limited biological activity |
The unique combination of cyclopropyl and piperazine moieties in our compound potentially confers distinct pharmacological properties not observed in these similar compounds .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Case Study on Antibacterial Activity: A study reported that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus, with IC50 values comparable to standard antibiotics .
- Case Study on Antitumor Effects: In a recent experiment, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth at low micromolar concentrations .
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-27(25,26)23-8-6-15(7-9-23)18(24)22-12-10-21(11-13-22)17-5-4-16(19-20-17)14-2-3-14/h4-5,14-15H,2-3,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVRBYMYGCQXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














